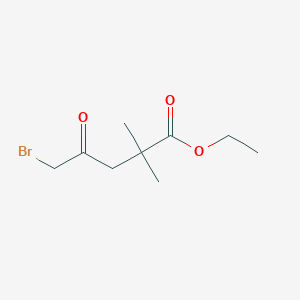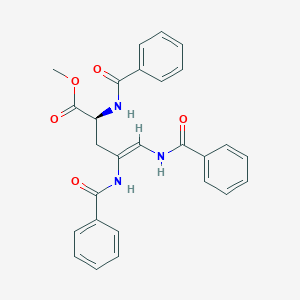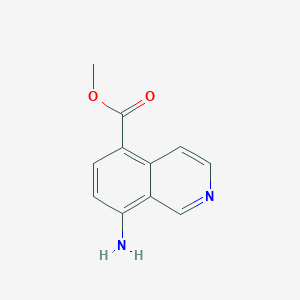
Methyl 8-aminoisoquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-aminoisoquinoline-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of various organic compounds. Methyl 8-aminoisoquinoline-5-carboxylate has been studied extensively for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of Methyl 8-aminoisoquinoline-5-carboxylate is not fully understood. However, it is believed that this compound interacts with metal ions, particularly zinc ions, to form a complex that emits fluorescence. This property makes it useful as a fluorescent probe for the detection of metal ions in biological systems.
Efectos Bioquímicos Y Fisiológicos
Methyl 8-aminoisoquinoline-5-carboxylate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, particularly those that are involved in the metabolism of carbohydrates. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 8-aminoisoquinoline-5-carboxylate has several advantages for use in lab experiments. Its fluorescent properties make it useful as a probe for the detection of metal ions in biological systems. However, this compound also has some limitations. It is relatively toxic, and care must be taken when handling it. Additionally, its use in biological systems may be limited due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on Methyl 8-aminoisoquinoline-5-carboxylate. One area of research is the development of new synthesis methods for this compound that are more efficient and less toxic. Another area of research is the development of new applications for this compound, particularly in the field of biochemistry and physiology. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.
Métodos De Síntesis
Methyl 8-aminoisoquinoline-5-carboxylate can be synthesized using several methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of isoquinoline with methyl chloroformate and ammonia. The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate requires careful handling of the reactants and the use of appropriate safety precautions due to its potential toxicity.
Aplicaciones Científicas De Investigación
Methyl 8-aminoisoquinoline-5-carboxylate has been extensively studied for its potential use in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
Número CAS |
157252-30-7 |
|---|---|
Nombre del producto |
Methyl 8-aminoisoquinoline-5-carboxylate |
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 8-aminoisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,12H2,1H3 |
Clave InChI |
XBMBTQCVDNVDRN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CN=CC2=C(C=C1)N |
SMILES canónico |
COC(=O)C1=C2C=CN=CC2=C(C=C1)N |
Sinónimos |
5-Isoquinolinecarboxylicacid,8-amino-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
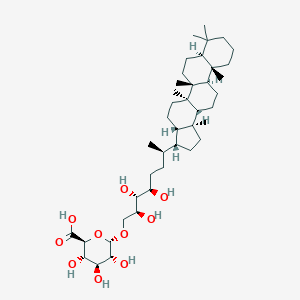
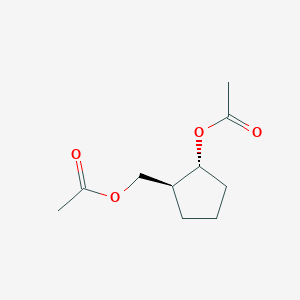
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
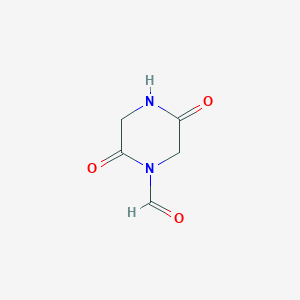
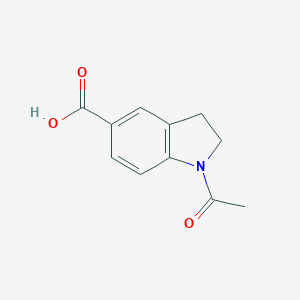
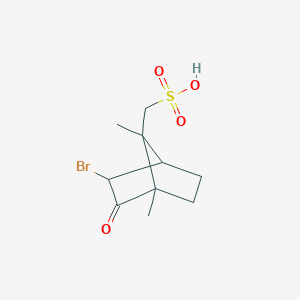
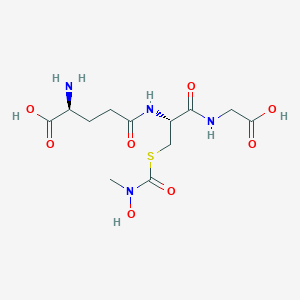
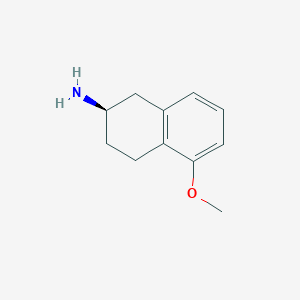
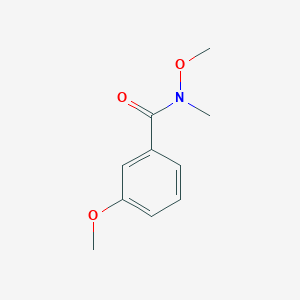
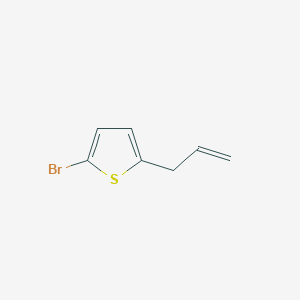
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
